![molecular formula C24H16F2N2O2S B11421518 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11421518.png)
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, often referred to as FB-BTPD , is a heterocyclic compound with a complex structure. Let’s break it down:
- The core structure consists of a benzothiophene fused with a pyrimidine ring.
- The 2,4(1H,3H)-dione moiety indicates the presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring.
- The substituents include a fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for FB-BTPD, but one common approach involves the following steps:
-
Benzothiophene Synthesis
- Start with commercially available benzothiophene or synthesize it from suitable precursors.
- Introduce the fluorobenzyl group at position 1 using appropriate reagents (e.g., nucleophilic aromatic substitution).
- Protect the carbonyl groups temporarily.
-
Pyrimidine Ring Formation
- Synthesize the pyrimidine ring by reacting a suitable precursor (e.g., 2,4-diketone) with a fluorinated aniline derivative.
- Deprotect the carbonyl groups.
-
Final Assembly
- Combine the fluorobenzyl-substituted benzothiophene and the pyrimidine ring under suitable conditions.
- Remove any protecting groups.
Industrial Production
Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Specific conditions and catalysts may vary based on the manufacturer.
Chemical Reactions Analysis
FB-BTPD undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl groups yields the corresponding alcohols.
Substitution: Nucleophilic substitution reactions occur at the fluorobenzyl group.
Cyclization: Intramolecular cyclization reactions may lead to derivatives with different ring sizes.
Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction produces alcohols, while substitution leads to various derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Modifications to the phenyl groups or the benzothienopyrimidine core can significantly affect potency and selectivity against various biological targets.
Case Studies
Several case studies highlight the applications and efficacy of similar compounds:
- Thieno[2,3-d]pyrimidine Derivatives : A focused collection revealed potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
- Pyrimidinone Derivatives : Research demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
This Compound | Structure | Anticancer (MIF2 Inhibition) | 7.2 |
Thieno[2,3-d]pyrimidine Derivative | Structure | Antimicrobial | 15 |
Pyrimidinone Derivative | Structure | Anticancer (DNA Synthesis Inhibition) | 11 |
Mechanism of Action
The exact mechanism remains an active area of research. FB-BTPD likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
FB-BTPD stands out due to its benzothiophene-pyrimidine fusion. Similar compounds include benzothiophene derivatives and pyrimidine-based molecules, but none precisely match FB-BTPD’s structure.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C19H17F2N3O2S, with a molecular weight of approximately 373.42 g/mol. The structure features a benzothieno core fused with a pyrimidine ring, which is known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇F₂N₃O₂S |
Molecular Weight | 373.42 g/mol |
IUPAC Name | 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Antiproliferative Activity
Research indicates that compounds within the benzothieno[3,2-d]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine atoms in the structure enhances binding affinity to target proteins involved in cell proliferation and survival.
- Case Study : A study conducted on human breast cancer cells demonstrated that this compound inhibited cell growth by inducing cell cycle arrest and promoting apoptosis via caspase activation .
Neuroprotective Effects
Emerging studies have also explored the neuroprotective potential of this compound:
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. For example, it has been shown to enhance levels of neuroprotective hormones while decreasing stress-related neurotransmitters .
- Case Study : In an animal model of epilepsy, the compound demonstrated significant efficacy in reducing seizure frequency and severity, suggesting potential therapeutic applications for neurological disorders .
Research Findings Summary
The biological activity of 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be summarized as follows:
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C24H16F2N2O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3 |
InChI Key |
IUCXXVFUAZZGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F |
Origin of Product |
United States |
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